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Introduction

Strombine dehydrogenase (SDH), classified under EC 1.5.1.22, is an NAD+-dependent
oxidoreductase that plays a role in the anaerobic metabolism of certain marine invertebrates. It
catalyzes the reversible reductive condensation of pyruvate with glycine to form N-
(carboxymethyl)-D-alanine, commonly known as strombine, with the concomitant oxidation of
NADH to NAD+. The reaction is as follows:

N-(carboxymethyl)-D-alanine + NAD* + H20 = glycine + pyruvate + NADH + H*[1][2]

The direction of the reaction is dependent on the relative concentrations of the substrates and
products, as well as the cellular redox state (NADH/NAD* ratio). This enzyme is a member of
the opine dehydrogenase family, which is involved in maintaining redox balance during periods
of low oxygen availability.

These application notes provide a detailed protocol for the continuous spectrophotometric
assay of Strombine dehydrogenase activity by monitoring the production of NADH.

Principle of the Assay

The enzymatic activity of Strombine dehydrogenase is determined by monitoring the rate of
NADH formation, which is directly proportional to the rate of the enzymatic reaction. NADH
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absorbs light maximally at 340 nm, whereas NAD* does not have significant absorbance at this
wavelength. Therefore, the increase in absorbance at 340 nm over time provides a direct
measure of enzyme activity.

Materials and Reagents
e Enzyme: Purified or partially purified Strombine dehydrogenase
e Substrates:

o N-(carboxymethyl)-D-alanine (Strombine)

o [-Nicotinamide adenine dinucleotide, oxidized form (NAD™)
» Buffer: Tris-HCI buffer (or other suitable buffer, pH 7.4-7.6)
 Instrumentation:

o UV-Vis Spectrophotometer capable of measuring absorbance at 340 nm, preferably with
temperature control.

o Cuvettes (quartz or UV-transparent disposable)
o Pipettes and tips

o Water bath or incubator (for temperature control)

Quantitative Data Summary

The following tables summarize the known kinetic parameters and characteristics of
Strombine dehydrogenase, primarily from the hard clam (Meretrix lusoria).[3] It is important to
note that these values may vary depending on the enzyme source and assay conditions.

Table 1: Optimal Conditions for Strombine Dehydrogenase from Meretrix lusoria[3]
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Parameter Optimal Value
pH 74-76
Temperature 45 - 46 °C

Table 2: Substrate Specificity of Strombine Dehydrogenase from Meretrix lusoria[3]

Substrate Relative Activity
L-Alanine Preferred

Glycine Preferred

Pyruvate Preferred

L-Serine Third preferred amino acid

Table 3: Inhibitors of Strombine Dehydrogenase from Meretrix lusoria[3]

Inhibitor Type of Inhibition Notes
o Competitive or Mixed- Strongest inhibitor with the
Iminodiacetate N ]
competitive lowest Ki
) Competitive or Mixed- Higher inhibitory activity at pH
Succinate -
competitive 6.5
Competitive or Mixed-
Acetate N -
competitive
Competitive or Mixed- Higher inhibitory activity at pH
Oxaloacetate -
competitive 7.5

L-/D-Lactate

Competitive or Mixed-

competitive

Fe3+

- 50% inhibition at 0.2 mM

Zn2+

- 50% inhibition at 0.6 mM
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Note: Specific Km values for substrates and Ki values for inhibitors are not readily available in

the public domain and would need to be determined experimentally.

Experimental Protocols
Preparation of Reagents

Tris-HCI Buffer (100 mM, pH 7.5): Dissolve 12.11 g of Tris base in approximately 800 mL of
distilled water. Adjust the pH to 7.5 with concentrated HCI. Bring the final volume to 1 L with
distilled water. Store at 4°C.

NAD™* Stock Solution (20 mM): Dissolve the appropriate amount of NAD* in Tris-HCI buffer.
Prepare fresh daily and keep on ice.

N-(carboxymethyl)-D-alanine (Strombine) Stock Solution (100 mM): Dissolve the
appropriate amount of strombine in Tris-HCI buffer. The optimal concentration should be
determined experimentally by performing a substrate titration to determine the Km.

Enzyme Solution: Dilute the Strombine dehydrogenase preparation in cold Tris-HCI buffer to
a concentration that gives a linear rate of absorbance change over a few minutes. The
optimal dilution factor needs to be determined empirically.

Assay Procedure

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and
equilibrate the cuvette holder to the desired temperature (e.g., 37°C or the optimal 45-46°C if
the enzyme is stable).

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture as follows:

[e]

800 pL of 100 mM Tris-HCI buffer (pH 7.5)

o

100 pL of 20 mM NAD™ solution (final concentration: 2 mM)

[¢]

50 pL of 100 mM N-(carboxymethyl)-D-alanine solution (final concentration: 5 mM; this
should be optimized based on the Km)
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e Blank Measurement: Mix the components gently and place the cuvette in the
spectrophotometer. Record the absorbance for 1-2 minutes to establish a baseline. The
absorbance should be stable.

e Initiation of Reaction: Add 50 pL of the diluted enzyme solution to the cuvette.

o Data Acquisition: Quickly mix the contents of the cuvette by gentle inversion or with a pipette
tip and immediately start recording the absorbance at 340 nm continuously for 3-5 minutes.
The rate of increase in absorbance should be linear during the initial phase of the reaction.

Data Analysis

o Calculate the Rate of Reaction (AA/min): Determine the slope of the linear portion of the
absorbance versus time plot. This represents the initial velocity (vo) of the reaction.

o Calculate Enzyme Activity: Use the Beer-Lambert law (A = £cl) to convert the rate of
absorbance change to the rate of NADH formation. The molar extinction coefficient (g) for
NADH at 340 nm is 6220 M~tcm™1,

Activity (umol/min or Units) = (AA/min) / (€ * 1)

Where:

o AA/min is the change in absorbance per minute.

o g is the molar extinction coefficient of NADH (6.22 mM~*cm~1).
o |is the path length of the cuvette (typically 1 cm).

o Specific Activity: To determine the specific activity, divide the enzyme activity by the
concentration of the protein in the enzyme solution (in mg/mL).

Specific Activity (Units/mg) = Activity (Units/mL) / [Protein] (mg/mL)

Visualizations
Enzymatic Reaction of Strombine Dehydrogenase
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Caption: The reversible enzymatic reaction catalyzed by Strombine Dehydrogenase.

Experimental Workflow for Strombine Dehydrogenase
Assay
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Caption: A generalized workflow for the spectrophotometric assay of Strombine
Dehydrogenase.
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Caption: Proposed role of Strombine Dehydrogenase in anaerobic metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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